Superior Anti-Pneumococcal Potency: Ecenofloxacin is 16-Fold More Active Than Ciprofloxacin Against S. pneumoniae
Against a panel of 98 clinical isolates of Streptococcus pneumoniae, including 54 penicillin-resistant strains, Ecenofloxacin (CFC-222) demonstrated an MIC90 of 0.5 mg/L [1]. This potency was 16-fold greater than that of ciprofloxacin and ofloxacin against the same set of strains, which included both penicillin-susceptible and penicillin-resistant isolates [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 0.5 mg/L (against 98 S. pneumoniae clinical isolates) |
| Comparator Or Baseline | Ciprofloxacin and ofloxacin (MIC values not provided in abstract, but described as 16-fold higher) |
| Quantified Difference | 16-fold more potent |
| Conditions | Standardized broth microdilution method against 98 clinical isolates of S. pneumoniae |
Why This Matters
This significant potency advantage makes Ecenofloxacin the preferred research compound for studies targeting S. pneumoniae, especially penicillin-resistant strains, where standard fluoroquinolones may show reduced efficacy.
- [1] Kim JH, Kang JA, Kim YG, Kim JW, Lee JH, Choi EC, Kim BK. Susceptibility of penicillin-susceptible and -resistant pneumococci to CFC-222, a new fluoroquinolone. J Antimicrob Chemother. 1998 Oct;42(4):527-30. doi: 10.1093/jac/42.4.527. PMID: 9818754. View Source
